quin-C1 -

quin-C1

Catalog Number: EVT-254599
CAS Number:
Molecular Formula: C26H27N3O4
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quin-C1 is a synthetic, substituted quinazolinone compound identified as a potent and selective agonist of the Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor involved in various cellular processes, including chemotaxis, degranulation, and cytokine production [, ]. It serves as a valuable tool in scientific research to investigate FPRL1 signaling pathways and explore its therapeutic potential in inflammatory and neurodegenerative diseases.

Synthesis Analysis

The synthesis of Quin-C1 involves a multi-step process starting with commercially available materials. While specific details regarding its initial discovery and synthesis are limited in the provided abstracts, its structural analogs, particularly the antagonist Quin-C7, offer insights into possible synthetic routes []. It is highly probable that Quin-C1 synthesis involves similar reactions, including condensation reactions to form the quinazolinone core and subsequent modifications to introduce the specific substituents at various positions.

Molecular Structure Analysis

Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's properties. Studies on analogs like Quin-C7 highlight the importance of the para substituent on the 2-phenyl group in modulating agonist/antagonist activity [].

Chemical Reactions Analysis
  • Metal complexation: Quin-C1 could act as a ligand to form complexes with metal ions, as demonstrated by its use in developing lanthanide-based imaging probes [].
Mechanism of Action

Quin-C1 exerts its biological effects by acting as a selective agonist of FPRL1 [, ]. Binding to FPRL1 initiates a signaling cascade involving G proteins, leading to various downstream effects:

  • Chemotaxis: Quin-C1 stimulates the migration of neutrophils, a type of immune cell, towards the site of inflammation [].
  • Degranulation: It triggers the release of inflammatory mediators from neutrophils [].
  • Cytokine production: Quin-C1 modulates the production of cytokines, signaling molecules that regulate immune responses [].
  • Reactive oxygen species (ROS) modulation: Quin-C1 has shown the ability to reduce ROS production in microglia, the resident immune cells of the brain [, ].
  • Microglial phenotype shift: Studies suggest that Quin-C1 can promote a pro-resolving microglial phenotype, contributing to the resolution of inflammation [].
Applications

a) Investigating FPRL1 Signaling: - Receptor Pharmacology: Characterizing the binding affinity, selectivity, and signaling pathways downstream of FPRL1 [, ]. - Drug Discovery: Serving as a lead compound for developing more potent and selective FPRL1 agonists or antagonists []. - Understanding FPRL1 Biology: Elucidating the role of FPRL1 in different cell types and disease models.

b) Exploring Therapeutic Potential: - Inflammatory Diseases: Modulating inflammatory responses in diseases like acute lung injury []. - Neurodegenerative Diseases: Targeting neuroinflammation and oxidative stress in diseases like Alzheimer's disease [, , ]. - Imaging Applications: Developing lanthanide-based imaging probes for visualizing FPRL1 expression and activity in vitro and potentially in vivo [].

Quin-C7

Compound Description: Quin-C7 is a quinazolinone derivative structurally similar to Quin-C1 but with a hydroxyl substitution at the para position of the 2-phenyl group instead of a methoxy group. This structural modification renders Quin-C7 a formyl peptide receptor-like 1 (FPRL1) antagonist, unlike Quin-C1, which acts as an FPRL1 agonist [].

Relevance to Quin-C1: Quin-C7 highlights the importance of the para substituent on the 2-phenyl group in dictating the pharmacological activity of Quin-C1 and its analogs. The ability of Quin-C7 to inhibit Quin-C1-induced effects in vitro and in vivo further emphasizes its close relationship to Quin-C1 in terms of receptor binding and downstream signaling [].

WRW4

Compound Description: WRW4 is a potent and selective antagonist of the formyl peptide receptor 2 (Fpr2) [, ]. It is a peptide-based compound, unlike Quin-C1.

Relevance to Quin-C1: Studies utilize WRW4 to confirm the involvement of Fpr2 in the observed effects of Quin-C1. Specifically, pre-treatment with WRW4 effectively blocks the ability of Quin-C1 to reduce Aβ1-42-induced ROS production in microglia, confirming that Quin-C1 exerts its actions through Fpr2 [, ].

N-Formyl-Met-Leu-Phe (fMLF)

Compound Description: fMLF is a naturally occurring formylated peptide that acts as a potent chemoattractant for neutrophils and other immune cells. It is a well-established agonist of formyl peptide receptors, particularly FPR1 [, ].

Relevance to Quin-C1: fMLF serves as a comparative agonist in studies investigating the structure-activity relationships of formyl peptide receptors. Notably, mouse Fpr1 demonstrates high sensitivity to fMLF, contrasting with the low potency of fMLF at mouse Fpr2, which Quin-C1 activates more effectively [, ]. This difference highlights the distinct pharmacological profiles of FPR subtypes and informs the development of selective agonists like Quin-C1.

WKYMVm (Trp-Lys-Tyr-Met-Val-d-Met-NH2)

Compound Description: WKYMVm is a synthetic hexapeptide recognized as a potent agonist for both human and mouse formyl peptide receptor-like 1 (FPRL1) [, ]. It is structurally distinct from Quin-C1.

Relevance to Quin-C1: WKYMVm serves as a reference agonist for characterizing the pharmacological activity of Quin-C1 at FPRL1. While both compounds activate FPRL1, Quin-C1 generally exhibits lower potency and efficacy compared to WKYMVm in inducing neutrophil degranulation and other cellular responses [, ]. This comparison emphasizes that despite targeting the same receptor, subtle differences in binding affinity and downstream signaling can exist between different agonists.

Compound 43

Compound Description: Compound 43 is a nitrosylated pyrazolone derivative identified as a synthetic agonist for mouse Fpr2 []. Its structure differs significantly from the quinazolinone scaffold of Quin-C1.

Relevance to Quin-C1: Both Compound 43 and Quin-C1 are classified as non-peptide agonists of mouse Fpr2 and display similar efficacy in activating this receptor []. This observation suggests that diverse chemical structures can interact with and activate Fpr2. The existence of multiple structurally distinct agonists for Fpr2 opens avenues for developing novel therapeutics with improved selectivity and pharmacological properties.

Properties

Product Name

Quin C1

IUPAC Name

4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H27N3O4/c1-3-4-17-33-21-15-11-19(12-16-21)25(30)28-29-24(18-9-13-20(32-2)14-10-18)27-23-8-6-5-7-22(23)26(29)31/h5-16,24,27H,3-4,17H2,1-2H3,(H,28,30)

InChI Key

XORVAHQXRDLSFT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Synonyms

4-butoxy-N-(2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide
Quin-C1

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.